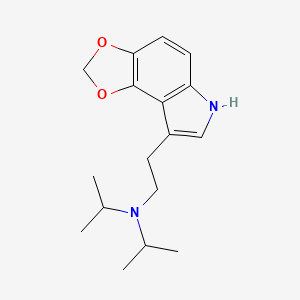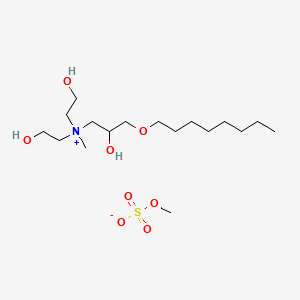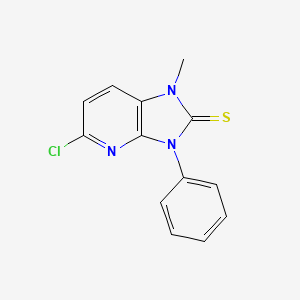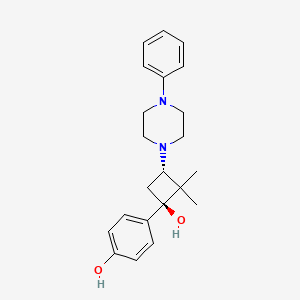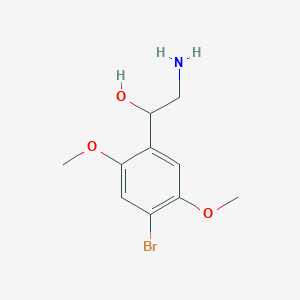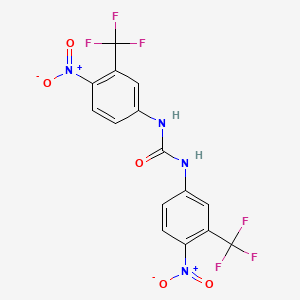
1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea (7UYX582JC6) is a synthetic organic molecule characterized by the presence of nitro and trifluoromethyl groups attached to a phenyl ring, linked through a urea moiety. This compound has a molecular formula of C15H8F6N4O5 and a molecular weight of 438.2382 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform . The reaction temperature is maintained at low to moderate levels to prevent decomposition of the reactants and to ensure high yield .
Industrial Production Methods
On an industrial scale, the production of N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as in the presence of a (e.g., palladium on carbon).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like or .
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, and tin chloride.
Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) solutions.
Major Products Formed
Reduction: Formation of N,N’-bis(4-amino-3-(trifluoromethyl)phenyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-nitro-3-(trifluoromethyl)aniline and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to the presence of nitro and trifluoromethyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis(4-nitrophenyl)urea
- N,N’-bis(3-(trifluoromethyl)phenyl)urea
- N,N’-bis(4-chloro-3-(trifluoromethyl)phenyl)urea
Uniqueness
N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea is unique due to the combination of nitro and trifluoromethyl groups on the phenyl rings, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
6167-23-3 |
|---|---|
Molekularformel |
C15H8F6N4O5 |
Molekulargewicht |
438.24 g/mol |
IUPAC-Name |
1,3-bis[4-nitro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H8F6N4O5/c16-14(17,18)9-5-7(1-3-11(9)24(27)28)22-13(26)23-8-2-4-12(25(29)30)10(6-8)15(19,20)21/h1-6H,(H2,22,23,26) |
InChI-Schlüssel |
FZKLCRHVRMYKCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



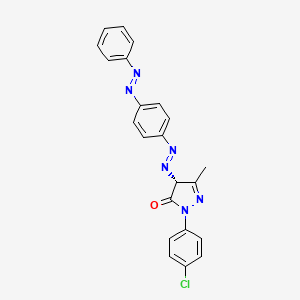
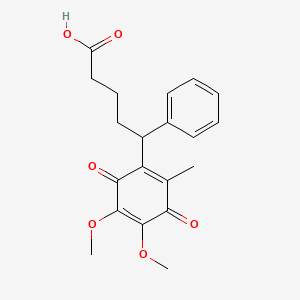
![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)
